![molecular formula C7H15NO4S B1305632 3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol CAS No. 305855-91-8](/img/structure/B1305632.png)
3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol
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Overview
Description
Chemoselective Thioacetalization
The study titled "Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions" explores an innovative approach to thioacetalization. This process involves the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a substitute for propane-1,3-dithiol, which is advantageous due to its non-thiolic, odorless nature. The research demonstrates that a variety of aldehydes and aliphatic ketones can be successfully converted into dithioacetals with high yields. Notably, the slower reaction rate with aromatic ketones allows for the chemoselective protection of aromatic aldehydes or aliphatic ketones, distinguishing them from aromatic ketones .
Crystallization and Spontaneous Resolution
In the paper "Crystallization features and spontaneous resolution of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol: The case of stable conglomerate and metastable solid solution," the phase behavior of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol is examined using IR spectroscopy, X-ray diffraction, and DSC methods. The study reveals that this racemic diol is capable of spontaneous resolution, separating into (S)- and (R)-enantiomers through preferential crystallization. Although separation is achieved, the resulting crystalline precipitates exhibit moderate enantiomeric excess values between 60-70%. This is attributed to the formation of a metastable phase of solid solution during the crystallization process .
Synthesis Analysis
The synthesis of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is not directly discussed in the provided papers. However, the chemoselective thioacetalization process described in paper could potentially be applied to the synthesis of similar sulfur-containing compounds. The method's high yields and chemoselectivity under solvent-free conditions suggest it could be a valuable technique for synthesizing a variety of sulfur-containing diols, including those with similar structures to the compound .
Molecular Structure Analysis
While the molecular structure of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is not analyzed in the provided papers, the crystallization study in paper offers insights into the structural aspects of a related diol compound. The use of X-ray diffraction in this study could be a useful tool for analyzing the molecular structure of the compound , as it would allow for the determination of its crystal structure and stereochemistry.
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not specifically addressed in the provided papers. However, the thioacetalization reaction described in paper could be relevant if the compound were to undergo similar sulfur-based reactions. The ability to selectively protect certain functional groups while reacting with others could be an important consideration in the chemical reactions analysis of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol are not detailed in the provided papers. Nonetheless, the methods used in paper , such as IR spectroscopy and DSC, could be applied to determine the physical properties such as melting points, solubility, and thermal behavior of the compound. Chemical properties could be inferred from the compound's reactivity in thioacetalization reactions, as discussed in paper .
properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-7(10)3-8-6-1-2-13(11,12)5-6/h6-10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWYXHAMMFDLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385292 |
Source
|
Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol | |
CAS RN |
305855-91-8 |
Source
|
Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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